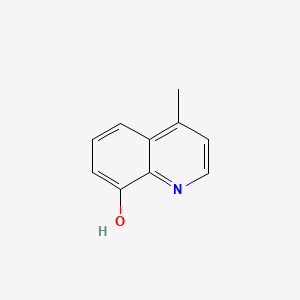

4-Methyl-8-hydroxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUKRQOCPFZNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191781 | |

| Record name | 4-Methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3846-73-9 | |

| Record name | 4-Methyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3846-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-8-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Quinolinol, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-8-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9ZA7F8TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-8-hydroxyquinoline (CAS Number 3846-73-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-8-hydroxyquinoline, a heterocyclic organic compound with significant potential in various scientific and biomedical applications. This document collates essential chemical and physical data, outlines experimental protocols, and explores the mechanistic underpinnings of its biological activities.

Core Chemical and Physical Properties

This compound, also known as 8-hydroxy-4-methylquinoline or 8-hydroxylepidine, is a derivative of the versatile scaffold, 8-hydroxyquinoline.[] The introduction of a methyl group at the 4-position influences its electronic properties, solubility, and biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 3846-73-9 | [][2] |

| Molecular Formula | C₁₀H₉NO | [] |

| Molecular Weight | 159.18 g/mol | [] |

| IUPAC Name | 4-methylquinolin-8-ol | [] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 124 °C | [4] |

| Boiling Point | 330 °C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

| pKa | 4.47 ± 0.40 (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol.[5] Good solubility was observed in dimethyl sulfoxide, dimethyl formamide, chloroform and methanol.[5] | [5] |

| SMILES | Cc1ccnc2c(O)cccc12 | |

| InChI Key | OYUKRQOCPFZNHR-UHFFFAOYSA-N | [] |

Synthesis

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup synthesis or the Friedländer synthesis.[6] A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester followed by cyclization.

Representative Synthetic Workflow:

Figure 1: Generalized Skraup synthesis workflow for this compound.

Key Applications and Mechanisms of Action

This compound's utility stems from its role as a metal chelator and its inherent biological activity, which is a characteristic of the 8-hydroxyquinoline scaffold.

Metal Chelation

The proximate arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring makes this compound an excellent bidentate chelating agent for various metal ions.[3][6] This property is fundamental to many of its biological effects and analytical applications. The chelation process can alter the bioavailability of essential metal ions for pathogenic microorganisms or cancer cells, and also forms the basis for fluorescent sensing of metal ions.

Figure 2: The role of metal chelation in the biological activity of this compound.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have demonstrated promising anticancer properties. Their mechanisms of action are often multifactorial, stemming from their ability to chelate metal ions crucial for tumor growth and to induce cellular stress. The antitumor activity of some 8-hydroxyquinoline derivatives has been linked to the induction of DNA damage and the downregulation of human telomerase reverse transcriptase (hTERT) mRNA expression.[7]

Figure 3: Proposed anticancer mechanism of action for 8-hydroxyquinoline derivatives.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent. The antimicrobial mechanism is largely attributed to its metal chelating properties, which disrupt essential metal ion homeostasis in bacteria and fungi.[8] Furthermore, some 8-hydroxyquinoline derivatives can interact with and disrupt the bacterial lipid bilayer membrane, leading to cell death.[9]

Figure 4: Dual antimicrobial mechanisms of 8-hydroxyquinoline derivatives.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these based on their specific experimental setup and objectives.

General Protocol for UV-Visible Spectrophotometric Analysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like methanol or DMSO.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent.

-

Spectrophotometric Measurement: Record the absorbance spectra of the working solutions over a relevant wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

General Protocol for Fluorescence Spectroscopy

-

Preparation of Solutions: Prepare a dilute solution of this compound (e.g., 10 µM) in a suitable solvent.

-

Fluorescence Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence intensity and absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

General Protocol for Metal Chelation Study (Spectrophotometric Titration)

-

Prepare Solutions: Prepare a stock solution of this compound and a stock solution of the metal salt of interest in a suitable buffer or solvent system.

-

Titration:

-

Place a known concentration of the this compound solution in a cuvette.

-

Incrementally add small aliquots of the metal salt solution to the cuvette.

-

After each addition, mix the solution and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex.

-

Plot the change in absorbance against the molar ratio of metal to ligand to determine the stoichiometry of the complex.

-

General Protocol for In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low and consistent across all wells, including controls). Include untreated and vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

Hazard Statements: Based on data for the parent compound, 8-hydroxyquinoline, this compound should be handled with care. Potential hazards include being toxic if swallowed, causing serious eye damage, and potentially causing an allergic skin reaction. It may also be very toxic to aquatic life with long-lasting effects.[10]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.[10]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.[10]

-

Avoid release to the environment.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound of significant interest with a broad spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science. Its well-defined metal-chelating properties are central to its biological activities and its utility as a fluorescent probe. This guide provides a foundational understanding for researchers and developers to explore and harness the potential of this versatile molecule. Further research is warranted to fully elucidate its specific mechanisms of action in various biological systems and to develop novel applications.

References

- 2. 3846-73-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]

- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 6. rroij.com [rroij.com]

- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 4-Methyl-8-hydroxyquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-8-hydroxyquinoline

Introduction

This compound, a derivative of the versatile organic compound 8-hydroxyquinoline (oxine), is a molecule of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. Like its parent compound, it possesses a planar bicyclic structure composed of a pyridine ring fused to a phenol ring. The strategic placement of the hydroxyl group at the C-8 position, in proximity to the ring nitrogen, endows it with potent metal-chelating capabilities.[1][2][3] This ability to bind with a variety of metal ions is central to its diverse biological activities, which include antimicrobial, anticancer, and antineurodegenerative properties.[2][4][5]

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering structured data, relevant experimental context, and visual representations of key processes to facilitate its application in research and development.

Core Molecular Properties

The fundamental identity of this compound is defined by its molecular structure and associated identifiers. These core attributes are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methylquinolin-8-ol | [6] |

| Synonyms | 4-Methyl-8-quinolinol, 8-Hydroxylepidine, 8-Hydroxy-4-methylquinoline | [6] |

| CAS Number | 3846-73-9 | [6] |

| Molecular Formula | C₁₀H₉NO | [6][7] |

| Molecular Weight | 159.18 g/mol | [6][7] |

| Canonical SMILES | CC1=CC=NC2=C1C=CC=C2O | [6] |

| InChI Key | OYUKRQOCPFZNHR-UHFFFAOYSA-N | [6] |

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application. The known physical properties of this compound are presented here. It is important to distinguish this compound from its isomer, 8-Methyl-4-hydroxyquinoline (CAS 23432-44-2), which exhibits different physical properties, such as a higher melting point (213-215 °C).[8]

| Property | Value | Reference(s) |

| Appearance | Crystalline solid, off-white to light brown | [8][9] |

| Melting Point | 124 °C | [6] |

| Boiling Point | 326.8 ± 22.0 °C (Predicted for isomer) | [8] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted for isomer) | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol. | [10] |

| pKa | The parent compound, 8-hydroxyquinoline, has a pKa of ~9.9 for the phenolic hydroxyl group. A similar value is expected for the 4-methyl derivative. | [3] |

| LogP | A predicted partition coefficient (LogP) for similar structures is in the range of 1.0-2.0, indicating moderate lipophilicity. | [9] |

Chemical Properties and Reactivity

Stability and Handling

This compound is generally stable under standard laboratory conditions.[11] However, like its parent compound, it can be sensitive to prolonged exposure to light and air, which may cause discoloration.[12][13] It is incompatible with strong oxidizing agents.[12] For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[11][12]

Metal Chelation

The most significant chemical property of this compound is its function as a potent, monoprotic bidentate chelating agent.[2][5] The nitrogen atom of the pyridine ring and the adjacent phenolic oxygen atom act as donor atoms, forming stable five-membered chelate rings with a wide array of metal ions (e.g., V⁴⁺, Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺).[2][14] This chelation is often accompanied by a significant change in the solution's fluorescence, a property leveraged in the development of chemical sensors.[1][15]

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the quinoline ring protons. A singlet in the aliphatic region (approx. 2.5 ppm) for the methyl (CH₃) group. A broad singlet for the hydroxyl (OH) proton, the position of which is solvent-dependent. |

| ¹³C NMR | Signals in the aromatic region (approx. 110-155 ppm) for the ten carbons of the quinoline ring system. A signal in the aliphatic region (approx. 15-25 ppm) for the methyl carbon. |

| IR Spectroscopy | A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch. Aromatic C-H stretching bands just above 3000 cm⁻¹. C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinoline chromophore, typically observed in the UV region between 250 nm and 400 nm.[14][17] Chelation with metal ions can cause a significant shift in these absorption bands. |

Experimental Protocols

General Synthesis Pathway

Derivatives of 8-hydroxyquinoline can be synthesized through various established methods, including the Skraup synthesis, Friedländer annulation, and modern cross-coupling reactions.[1][15] A targeted approach for synthesizing 4-substituted-8-hydroxyquinolines often starts from a more readily available precursor, such as 4-hydroxy-8-tosyloxyquinoline.[18]

The following workflow outlines a plausible synthetic route.

References

- 1. scispace.com [scispace.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]

- 8. 4-HYDROXY-8-METHYLQUINOLINE CAS#: 23432-44-2 [amp.chemicalbook.com]

- 9. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Page loading... [wap.guidechem.com]

- 13. carlroth.com [carlroth.com]

- 14. mdpi.com [mdpi.com]

- 15. rroij.com [rroij.com]

- 16. 4-hydroxy-8-methyl-2(1H)-quinolinone | 1677-42-5 [amp.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

4-Methyl-8-hydroxyquinoline molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-8-hydroxyquinoline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the key chemical data, a plausible experimental protocol for its synthesis, and discusses its potential biological significance based on the well-established activities of the 8-hydroxyquinoline scaffold.

Molecular Structure and Properties

This compound, also known as 8-hydroxy-4-methylquinoline, is a heterocyclic aromatic organic compound. It belongs to the 8-hydroxyquinoline class of compounds, which are known for their potent metal-chelating properties and diverse biological activities.[1] The core structure consists of a quinoline ring system with a methyl group at the 4th position and a hydroxyl group at the 8th position.

The molecular formula of this compound is C₁₀H₉NO. Its structure is depicted below:

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that some of these values are predicted based on computational models due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| CAS Number | 3846-73-9 | - |

| IUPAC Name | 4-methylquinolin-8-ol | - |

| Synonyms | 8-Hydroxy-4-methylquinoline, 8-Hydroxylepidine | - |

| Appearance | Off-white to light brown solid | - |

| Melting Point | 213-215 °C (Predicted) | - |

| Boiling Point | 326.8 ± 22.0 °C (Predicted) | - |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 4.47 ± 0.40 (Predicted) | - |

Spectroscopic Data

1.2.1. ¹H and ¹³C NMR Spectroscopy (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of 4-methylquinoline and 8-hydroxyquinoline, taking into account the electronic effects of the methyl and hydroxyl substituents on the quinoline ring.[2]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Group (-CH₃) | ~2.5 | ~18 |

| Quinoline Ring Protons | 7.0 - 8.8 | 110 - 155 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups. The table below lists the expected characteristic IR absorption peaks.[3][4][5]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching, broad | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N (Heterocyclic) | Stretching | 1300 - 1400 |

| C-O (Phenolic) | Stretching | 1200 - 1260 |

1.2.3. Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of hydroxyquinolines.[6][7][8]

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₀H₉NO]⁺ | 159 |

| [M-H]⁺ | [C₁₀H₈NO]⁺ | 158 |

| [M-CO]⁺ | [C₉H₉N]⁺ | 131 |

| [M-HCN]⁺ | [C₉H₈O]⁺ | 132 |

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted quinolines, such as the Skraup or Friedländer synthesis, or by modification of a pre-existing quinoline core.[9] The following is a proposed experimental protocol adapted from the synthesis of similar 4-substituted-8-hydroxyquinolines.[10]

Plausible Synthesis of this compound

This proposed synthesis involves a multi-step process starting from a commercially available precursor.

Caption: Plausible synthetic workflow for this compound.

Step 1: Chlorination of 4-Hydroxy-8-tosyloxyquinoline

-

To a stirred solution of 4-hydroxy-8-tosyloxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), the mixture is heated to reflux for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-8-tosyloxyquinoline.

Step 2: Methylation of 4-Chloro-8-tosyloxyquinoline

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-chloro-8-tosyloxyquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

A palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents), is added to the solution.

-

Dimethylzinc (1.1 equivalents, as a solution in a suitable solvent) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 4-methyl-8-tosyloxyquinoline.

Step 3: Deprotection of the Hydroxyl Group

-

A solution of 4-methyl-8-tosyloxyquinoline (1 equivalent) in a mixture of ethanol and water is prepared.

-

An aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 equivalents) is added.

-

The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the 8-hydroxyquinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[11] The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions, which are essential for many biological processes.[12]

The potential biological activities of this compound, inferred from related compounds, include:

-

Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[9]

-

Anticancer Activity: The metal-chelating properties of these compounds can disrupt cellular processes in cancer cells, leading to apoptosis.

-

Neuroprotective Effects: By chelating excess metal ions in the brain, which are implicated in oxidative stress and neurodegenerative diseases, some 8-hydroxyquinoline derivatives have shown potential in the treatment of Alzheimer's and Parkinson's diseases.

The presence of the methyl group at the 4-position may influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile compared to the parent 8-hydroxyquinoline.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. While there is a need for more extensive experimental characterization of this specific molecule, the information presented here, based on closely related compounds, serves as a valuable resource for researchers interested in the synthesis and application of substituted 8-hydroxyquinolines. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

The Solubility Profile of 4-Methyl-8-hydroxyquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methyl-8-hydroxyquinoline in organic solvents. Despite a comprehensive search of scientific literature, specific quantitative solubility data for this compound remains largely uncharacterized. This document provides an overview of the expected solubility based on the known properties of the parent compound, 8-hydroxyquinoline, and related derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents using established analytical techniques. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.

Introduction to this compound

This compound is a derivative of 8-hydroxyquinoline, a versatile heterocyclic organic compound known for its potent metal-chelating properties. The addition of a methyl group at the 4-position can influence its physicochemical properties, including solubility, lipophilicity, and biological activity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including drug formulation, chemical synthesis, and analytical method development.

Estimated Solubility Profile

The parent compound, 8-hydroxyquinoline, is generally described as being insoluble in water and ether, but freely soluble in organic solvents such as ethanol, acetone, chloroform, and benzene. Quantitative data for 8-hydroxyquinoline indicates solubility in ethanol and DMSO up to 100 mM. Metal complexes of 8-hydroxyquinoline exhibit varied solubility, with good solubility reported in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol, and sparing solubility in diethyl ether, acetone, and 96% ethanol.

The presence of the methyl group in this compound is expected to increase its lipophilicity compared to the parent compound. This would likely result in a similar or slightly enhanced solubility in non-polar and moderately polar organic solvents, while its aqueous solubility is expected to be very low.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | Soluble | Based on the solubility of related 8-hydroxyquinoline compounds. |

| Ethanol | Soluble | Good solubility is expected due to the precedent of the parent compound. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for quinoline derivatives, high solubility is anticipated. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, expected to be a good solvent. |

| Acetone | Soluble | The parent compound is soluble in acetone. |

| Acetonitrile | Moderately Soluble | Expected to be a viable solvent. |

| Non-Polar Solvents | ||

| Chloroform | Soluble | The parent compound is soluble in chloroform. |

| Dichloromethane (DCM) | Soluble | Similar to chloroform, good solubility is expected. |

| Toluene | Sparingly Soluble | Lower polarity may limit solubility compared to more polar solvents. |

| Hexane | Insoluble | The polarity difference is likely too great for significant dissolution. |

| Diethyl Ether | Sparingly Soluble | The parent compound has limited solubility in ether. |

Disclaimer: The data presented in Table 1 is an estimation based on the properties of structurally related compounds and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and effective techniques: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to form a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or incubator is recommended.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator or oven at a temperature below the compound's melting point.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry Method

This indirect method relies on measuring the absorbance of a saturated solution and determining its concentration using a pre-established calibration curve. This technique is suitable when the solute has a chromophore that absorbs in the UV-Vis spectrum.

Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a high-concentration stock solution of this compound in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Filter the saturated supernatant to remove any undissolved solid.

-

Dilute the filtered supernatant with a known dilution factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

-

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not well-documented in publicly available literature, its solubility profile can be reasonably estimated based on its structural relationship to 8-hydroxyquinoline. It is anticipated to be soluble in common polar organic solvents like DMSO, DMF, methanol, and ethanol, and less soluble in non-polar solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for gravimetric and UV-Vis spectrophotometric analysis provided in this guide offer robust methods for empirical determination. The data generated from such studies will be invaluable for the continued development and application of this compound.

Spectroscopic Profile of 4-Methyl-8-hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-8-hydroxyquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Please note that where specific experimental data for this compound is not available, typical chemical shifts and absorption values for closely related 8-hydroxyquinoline and 4-methylquinoline derivatives are provided as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | d | ~4.5 |

| H-3 | ~7.2 | d | ~4.5 |

| H-5 | ~7.4 | d | ~8.0 |

| H-6 | ~7.1 | t | ~8.0 |

| H-7 | ~7.0 | d | ~8.0 |

| 4-CH₃ | ~2.6 | s | - |

| 8-OH | ~9.5 | br s | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~121 |

| C-4 | ~144 |

| C-4a | ~128 |

| C-5 | ~117 |

| C-6 | ~127 |

| C-7 | ~110 |

| C-8 | ~153 |

| C-8a | ~138 |

| 4-CH₃ | ~18 |

Solvent: CDCl₃. Proton-decoupled.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (methyl) |

| ~1600 | Strong | C=N stretch (quinoline ring) |

| ~1500, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280 | Medium | C-O stretch (phenol) |

| ~830 | Strong | C-H bend (out-of-plane) |

Sample preparation: KBr pellet or as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~245, ~315 | Data not available |

| Chloroform | ~248, ~320 | Data not available |

Concentration: Typically 10⁻⁴ to 10⁻⁵ M.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

¹H NMR Spectrum Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectrum Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or chloroform) at a concentration of approximately 10⁻³ M.

-

Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M, ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

-

Spectrum Acquisition:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Scan Range: 200-800 nm.

-

Scan Speed: Medium.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Use the pure solvent as a blank to zero the instrument before measuring the sample's absorbance.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

An In-depth Technical Guide to the Synthesis of 4-Methyl-8-hydroxyquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-8-hydroxyquinoline and its key derivatives. It includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to support research and development in medicinal chemistry and materials science. The unique biological activities of 8-hydroxyquinoline derivatives, particularly their roles as metal chelators and their impact on various signaling pathways, make them a significant area of study.[1][2][3]

Core Synthesis of this compound

The foundational structure of this compound is typically synthesized through well-established cyclization reactions, primarily the Doebner-von Miller and Skraup syntheses. These methods involve the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound or its precursor.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone.[3][4] For the synthesis of this compound, 2-aminophenol is reacted with methyl vinyl ketone.

Reaction Scheme:

Figure 1: Doebner-von Miller synthesis of this compound.

Experimental Protocol:

A general procedure for the Doebner-von Miller synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of 2-aminophenol in dilute hydrochloric acid is prepared.

-

Reagent Addition: Methyl vinyl ketone is added dropwise to the stirred solution. An oxidizing agent, such as arsenic acid or nitrobenzene, is also added.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium carbonate, until a precipitate forms.[5] The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5]

Skraup Synthesis

The Skraup synthesis is a classic method for quinoline synthesis that utilizes glycerol, an aniline, and an oxidizing agent in the presence of sulfuric acid.[6] For this compound, a modification of the Skraup reaction would be employed.

Reaction Scheme:

Figure 2: Skraup-type synthesis of this compound.

Experimental Protocol:

A typical Skraup synthesis procedure for 8-hydroxyquinoline, which can be adapted for the 4-methyl derivative, is as follows:

-

Reagent Preparation: A mixture of 2-aminophenol, glycerol, and a suitable oxidizing agent (e.g., o-nitrophenol) is prepared.

-

Acid Addition: Concentrated sulfuric acid is carefully added to the mixture with cooling.

-

Reaction Conditions: The reaction mixture is heated, often to around 130-140°C, for several hours. The reaction can be vigorous, so careful temperature control is necessary.[7]

-

Work-up and Purification: The reaction mixture is cooled and then poured into water. The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is then purified by steam distillation or recrystallization.[8]

Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | [9] |

| Melting Point | Not available | |

| Appearance | Not available | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| Yield | Not available |

Quantitative Data for 2-Methyl-8-hydroxyquinoline (for reference)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [9] |

| Molecular Weight | 159.18 g/mol | [9] |

| Melting Point | 74-76 °C | |

| Appearance | Cream-colored crystalline powder | [9] |

| ¹H NMR (CDCl₃, ppm) | δ 8.05 (d, 1H), 7.3-7.0 (m, 4H), 2.7 (s, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 157.0, 153.5, 139.0, 136.0, 127.0, 126.5, 121.0, 117.0, 110.0, 25.0 |

Synthesis of this compound Derivatives

Halogenated Derivatives

Halogenation of the this compound core can be achieved through electrophilic aromatic substitution. For instance, chlorination can be performed using reagents like N-chlorosuccinimide (NCS).

Experimental Protocol for Chlorination (General):

-

Reaction Setup: this compound is dissolved in a suitable solvent such as dichloromethane or chloroform.

-

Reagent Addition: N-chlorosuccinimide is added portion-wise to the solution at room temperature.

-

Reaction Conditions: The reaction is stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

A general procedure for the synthesis of 5-chloro-8-hydroxyquinoline involves refluxing 4-chloro-2-aminophenol with acrolein diethyl acetal in 1N HCl.[5]

Amino Derivatives

Amino groups can be introduced onto the this compound scaffold, often starting from a nitro derivative followed by reduction.

Experimental Protocol for Amination (General):

-

Nitration: The parent compound is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group.

-

Reduction: The nitro-derivative is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

-

Purification: The resulting amino derivative is purified by crystallization or chromatography.

The synthesis of 5-amino-8-hydroxyquinoline derivatives has been reported, and these can be used as building blocks for more complex molecules.[10][11]

Ether and Thioether Derivatives

The hydroxyl group at the 8-position can be converted to an ether or thioether.

Experimental Protocol for Etherification (Williamson Ether Synthesis - General):

-

Deprotonation: this compound is treated with a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF) to form the corresponding alkoxide.

-

Alkylation: An alkyl halide (e.g., methyl iodide) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified.

For thioether synthesis, a similar approach can be used, starting with the conversion of the hydroxyl group to a thiol or by using a thiolate nucleophile. The synthesis of 4-thioquinoline derivatives has been described, highlighting their potential biological activities.[12]

Biological Signaling Pathway

8-Hydroxyquinoline derivatives are known to exhibit a range of biological activities, including neuroprotective effects. One of the pathways they can influence is the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.[1]

Figure 3: Influence of 8-Hydroxyquinoline Derivatives on the Calpain-Calpastatin Pathway.

High glucose levels can lead to an increase in intracellular calcium, which in turn activates calpains, a family of calcium-dependent proteases.[1] Activated calpains can lead to neuronal cell death.[1] Calpastatin is the endogenous inhibitor of calpains. Studies have shown that 8-hydroxyquinoline and its derivatives can attenuate the increased expression of calpain, thereby potentially protecting against high glucose-induced neuronal cell death.[1]

References

- 1. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner-Miller_reaction [chemeurope.com]

- 5. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. iipseries.org [iipseries.org]

- 7. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Commercial Availability and Technical Guide for 4-Methyl-8-hydroxyquinoline in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest in chemical and biological research. Its core structure imparts potent metal-chelating properties, which are fundamental to its diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, a detailed laboratory synthesis protocol, and an exploration of its established and potential research applications. The document further outlines a representative experimental protocol for evaluating its metal-chelating capabilities and visualizes key concepts through diagrammatic representations.

Commercial Availability

This compound (CAS No. 3846-73-9) is available from several chemical suppliers catering to the research and development sector. The availability, purity, and pricing can vary, and it is advisable to contact the suppliers directly for the most current information. Below is a summary of known suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price | Stock Status |

| Apollo Scientific | 3846-73-9 | 95% | 250mg, 1g | £62.00 (250mg), £121.00 (1g)[1] | Out of Stock[1] |

| BOC Sciences | 3846-73-9 | 95% | Inquire | Inquire | Inquire |

| AK Scientific | 3846-73-9 | 97% | Inquire | Inquire | Inquire |

| P&S Chemicals | 3846-73-9 | Inquire | Inquire | Inquire | Inquire |

| Dayang Chem (Hangzhou) Co.,Ltd. | 3846-73-9 | Inquire | Inquire | Inquire | In stock |

| Biosynth | 3846-73-9 | Inquire | 25mg, 50mg, 100mg, 250mg, 500mg | From $900.00 | 3-4 weeks lead time |

Synthesis of this compound

For research applications requiring larger quantities or when commercial availability is limited, this compound can be synthesized in the laboratory. The Skraup synthesis is a classical and effective method for the preparation of quinolines. The following is a detailed protocol adapted for the synthesis of this compound.

Experimental Protocol: Skraup Synthesis

This protocol describes the synthesis of this compound from 2-amino-5-methylphenol and crotonaldehyde.

Materials:

-

2-Amino-5-methylphenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

Crotonaldehyde

-

Ferrous sulfate (as an oxidizing agent moderator)

-

Sodium hydroxide solution

-

Ethanol

-

Hydrochloric acid

-

Activated charcoal

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-amino-5-methylphenol and glycerol.

-

Addition of Acid: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The reaction is exothermic, and the temperature should be controlled by an ice bath.

-

Addition of Crotonaldehyde: Once the mixture has cooled, add crotonaldehyde dropwise from the dropping funnel over a period of 30-45 minutes. Maintain stirring throughout the addition.

-

Heating: After the addition is complete, add a small amount of ferrous sulfate. Heat the reaction mixture gently at first, and then increase the temperature to reflux (around 130-140°C) for 3-4 hours. The reaction is vigorous and should be monitored closely.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker of cold water.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude this compound.

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

-

Dissolve the crude product in dilute hydrochloric acid and treat with activated charcoal to decolorize the solution.

-

Filter the solution to remove the charcoal.

-

Re-precipitate the product by adding a sodium hydroxide solution until the solution is slightly alkaline.

-

Collect the purified precipitate by filtration, wash with cold water, and dry in a vacuum oven.

-

-

Recrystallization: For higher purity, the dried product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Synthesis Workflow Diagram

Research Applications and Mechanism of Action

The biological activity of 8-hydroxyquinoline and its derivatives is predominantly attributed to their ability to chelate metal ions. This property is crucial for the function of many enzymes and proteins, and its disruption can lead to various cellular effects.

Metal Chelation

8-Hydroxyquinoline acts as a bidentate ligand, forming stable complexes with a variety of metal ions, including iron, copper, and zinc. This chelation can lead to either the sequestration of essential metal ions, thereby inhibiting metalloenzyme activity, or the transport of metal ions across cell membranes, leading to altered intracellular metal concentrations and subsequent downstream effects.

Biological Activities

The metal-chelating property of 8-hydroxyquinoline derivatives confers a broad spectrum of biological activities, making them valuable tools in drug discovery and development.

-

Antimicrobial and Antifungal Activity: By chelating essential metal ions, these compounds can disrupt microbial metabolism and growth.

-

Anticancer Activity: 8-Hydroxyquinolines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of metalloenzymes involved in cell proliferation and survival, and the generation of reactive oxygen species (ROS) through metal-catalyzed reactions.

-

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is implicated, 8-hydroxyquinolines have been investigated for their ability to modulate metal ion concentrations in the brain.[2]

-

Enzyme Inhibition: 8-Hydroxyquinoline derivatives have been identified as inhibitors of various enzymes, including histone demethylases, which are involved in epigenetic regulation.[3]

Inhibition of Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, derivatives of 8-hydroxyquinoline are known to modulate several key cellular signaling pathways, often as a consequence of their metal-chelating and enzyme-inhibiting activities. For instance, some derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[4]

Experimental Protocol: Metal Chelating Assay

To quantitatively assess the metal-chelating ability of this compound, a spectrophotometric assay can be employed. The following protocol is a representative method for determining the iron (Fe²⁺) chelating activity.

Principle: This assay is based on the competition between the test compound and ferrozine for the binding of ferrous iron. Ferrozine forms a stable, colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.

Materials:

-

This compound

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol or DMSO (for dissolving the test compound)

-

HEPES or other suitable buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Prepare a solution of FeCl₂ in deionized water.

-

Prepare a solution of ferrozine in deionized water.

-

Prepare the buffer solution at the desired pH.

-

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of the buffer.

-

Add various concentrations of the this compound stock solution to the wells.

-

Add the FeCl₂ solution to each well to initiate the chelation reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

-

Color Development:

-

Add the ferrozine solution to each well. The ferrozine will react with any unchelated Fe²⁺ to form the colored complex.

-

Incubate the plate at room temperature for another specified time (e.g., 10 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 562 nm using a microplate reader.

-

-

Calculation:

-

The percentage of Fe²⁺ chelating activity can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

-

A standard chelator, such as EDTA, should be used as a positive control.

-

Experimental Workflow Diagram

Conclusion

This compound is a readily accessible research chemical with a rich potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its biological activities, rooted in its metal-chelating properties, offer numerous avenues for investigation. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this promising molecule.

References

In-depth Technical Guide to the Health and Safety of 4-Methyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4-Methyl-8-hydroxyquinoline. Due to a lack of comprehensive, publicly available toxicological data for this specific compound, information from the closely related parent compound, 8-hydroxyquinoline, has been included for hazard reference. This information should be used with caution and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent with applications in various scientific fields. As with any chemical compound, understanding its health and safety profile is paramount for safe handling and use in research and development. This guide summarizes the available physicochemical properties, potential hazards, and recommended safety precautions.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 213-215 °C |

| Boiling Point (Predicted) | 326.8 ± 22.0 °C |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.47 ± 0.40 |

Hazard Identification and GHS Classification

The GHS classification for 8-hydroxyquinoline is as follows, and it is recommended to assume similar hazards for the 4-methyl derivative pending specific data.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the aquatic environment, chronic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

GHS Pictograms (based on 8-hydroxyquinoline)

Caption: Potential GHS pictograms applicable to this compound, based on the classification of 8-hydroxyquinoline.

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available in the public domain. However, studies on related methylquinolines provide some insight into the potential hazards.

-

Mutagenicity: Some methylquinolines have shown mutagenic properties in Ames tests.[2] For instance, 4-methylquinoline has demonstrated clear evidence of mutagenicity.[2][3]

-

Carcinogenicity: 4-methylquinoline has been identified as a skin tumor initiator in mice and has shown evidence of carcinogenicity with the development of liver tumors in male mice.[2][3] 8-methylquinoline has demonstrated skin tumor-initiating activity.[2] No carcinogenicity data was found for this compound.

-

Reproductive and Developmental Toxicity: 8-hydroxyquinoline is classified as a reproductive toxin, with the potential to damage fertility or the unborn child.[4]

Experimental Protocols

Detailed experimental protocols for the safety and toxicology testing of this compound are not available in the reviewed literature. For general guidance on toxicological testing methodologies, researchers should refer to established guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).

Safe Handling and Storage

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[6]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.[5]

Handling Procedures Workflow

Caption: A generalized workflow for the safe handling of this compound.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Protect from light.[5]

-

Store locked up or in an area accessible only to authorized personnel.[5]

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6] |

First Aid Decision Logic

Caption: A decision-making workflow for first aid response to exposure.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[5]

Conclusion

While specific health and safety data for this compound is limited, the information available for the parent compound, 8-hydroxyquinoline, and other related methylquinolines suggests that this compound should be handled as a potentially hazardous substance. It is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols, use appropriate personal protective equipment, and work in a controlled environment to minimize the risk of exposure. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.

References

4-Methyl-8-hydroxyquinoline: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold, is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. The foundational 8-hydroxyquinoline structure is renowned for its metal-chelating properties, which are central to its broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2][3] The introduction of a methyl group at the 4-position of the quinoline ring can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and therapeutic potential.[4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.

Synthesis of this compound

The synthesis of quinoline and its derivatives is classically achieved through several named reactions, most notably the Skraup and Friedländer syntheses.

Skraup Synthesis

The Skraup synthesis is a robust method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[5][6] In the context of this compound, the likely starting material would be 2-aminophenol, which would react with crotonaldehyde (formed in situ from glycerol or used directly) to yield the desired product.

Generalized Skraup Reaction Workflow:

Caption: Generalized workflow of the Skraup synthesis for this compound.

A modified Skraup reaction, which involves changes in the method of bringing reactants together, has been reported to reduce the reaction's violence and significantly increase the yield of quinoline derivatives.[7]

Friedländer Synthesis

The Friedländer synthesis offers an alternative route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[8][9][10][11] For the synthesis of this compound, 2-amino-3-hydroxyacetophenone could be condensed with a compound providing the remaining two carbons of the pyridine ring.

Generalized Friedländer Synthesis Workflow:

Caption: Generalized workflow of the Friedländer synthesis for this compound.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the readily available literature, the biological activities of the broader 8-hydroxyquinoline class are well-documented. The primary mechanism of action for many of these activities is their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells.[12]

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2][13] The cytotoxic effects are often attributed to the induction of apoptosis, which can be triggered by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[13] Some derivatives have also been shown to interfere with critical cellular signaling pathways, such as the PI3K-Akt-mTOR pathway.[13]

Table 1: Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives (Analogous Compounds)

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Lines | 12.5–25 µg/mL | [13] |

| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | 6.25±0.034 µg/mL | [13] |

| Schiff Base Derivatives (General) | A375 (Melanoma) | < 10 µM | [13] |

| Copper(II) Complexes of Schiff Bases | A375 (Melanoma) | More active than Zn complexes | [13] |

| Zinc(II) Complexes of Schiff Bases | A375 (Melanoma) | < 10 µM | [13] |

| Oxidovanadium(IV) complexes of benzohydrazones | A-375 (Melanoma) | < 6.3 µM | [13] |

Antimicrobial and Antifungal Activity

8-Hydroxyquinoline and its derivatives are known to possess significant antibacterial and antifungal properties.[1][14][15][16][17] The mechanism is often linked to their ability to chelate metal ions that are essential for microbial growth and enzyme function.

Table 2: Antimicrobial/Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives (Analogous Compounds)

| Compound/Derivative | Organism | MIC/EC50 Value | Reference |